molecular formula C21H16BrClN4OS2 B2638723 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226444-55-8

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2638723
CAS No.: 1226444-55-8
M. Wt: 519.86
InChI Key: PUPMPYMUDHQIEO-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, imidazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for drug development.

Medicine

Medicinal applications of this compound could include its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for therapeutic research.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
  • 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-methylthiazol-2-yl)acetamide

Uniqueness

What sets 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide apart is the combination of bromophenyl and chlorophenyl groups, which may enhance its biological activity and specificity. This unique structure could lead to distinct interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4OS2/c1-13-11-29-20(25-13)26-19(28)12-30-21-24-10-18(14-2-4-15(22)5-3-14)27(21)17-8-6-16(23)7-9-17/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMPYMUDHQIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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